N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Description

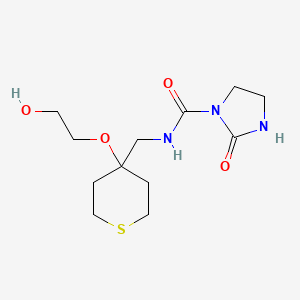

The compound N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide features a unique hybrid structure combining a tetrahydro-2H-thiopyran (saturated sulfur-containing six-membered ring) with a 2-oxoimidazolidine (cyclic urea derivative) core. The thiopyran ring is substituted with a 2-hydroxyethoxy group at the 4-position, linked via a methylene bridge to the carboxamide moiety.

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4S/c16-5-6-19-12(1-7-20-8-2-12)9-14-11(18)15-4-3-13-10(15)17/h16H,1-9H2,(H,13,17)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDXHHXAZFLOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)N2CCNC2=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

- A tetrahydrothiopyran moiety which contributes to its biological interactions.

- A hydroxyethoxy group enhancing solubility and bioavailability.

- An imidazolidine ring that may play a role in enzyme interactions.

The molecular formula of this compound is , with a molecular weight of approximately 301.42 g/mol.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. Specifically, it has been studied for its interaction with various enzymes involved in critical metabolic pathways. For instance:

- It has shown potential as an inhibitor of pyruvate kinase M2 (PKM2) , a key enzyme in cancer metabolism, suggesting applications in oncology .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against pathogens such as Haemophilus influenzae and Moraxella catarrhalis, indicating that this compound may also possess similar properties .

Anticancer Activity

Initial studies have indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.46 μM to 0.81 μM against human cancer cells, highlighting the potential for therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

A comprehensive SAR study has been conducted to identify the key functional groups responsible for the biological activity of this compound. The presence of the hydroxyethoxy group was found to enhance solubility and receptor binding affinity, which are critical for effective drug design.

Interaction Studies

Interaction studies reveal that this compound binds effectively to the active sites of target enzymes, inhibiting their activity. This characteristic is crucial for its potential use in drug development aimed at modulating biochemical pathways associated with cancer and infectious diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thiophene-2-carboxylic acid | Thiophene | Lacks tetrahydrothiopyran moiety |

| 2-Aminothiophene-3-carboxylic acid | Aminothiophene | Different biological activity |

| Thiophene-3-carboxamide | Thiophene Carboxamide | Similar structure but lacks hydroxyethoxy substitution |

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

A. N-Hydroxy-4-oxoquinazoline-2-carboxamide Derivatives ()

- Structural Differences : These compounds contain a fused aromatic quinazoline core with a hydroxamic acid (-CONHOH) group, contrasting with the saturated thiopyran and 2-oxoimidazolidine in the target compound.

- In contrast, the target compound’s carboxamide and hydroxyethoxy groups prioritize hydrogen bonding without chelation .

- Synthesis: Quinazoline derivatives are synthesized via aminohydroxamate ester amidation, whereas the target compound likely requires thiopyran ring formation followed by carboxamide coupling.

B. Thiazolidinone-Imidazo[1,2-a]pyridine Hybrids ()

- Structural Differences: Patent claims describe compounds like N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, which replace the thiopyran ring with a thiazolidinone (sulfur-containing five-membered ring) and incorporate an aromatic imidazopyridine.

- Functional Implications: Thiazolidinones are known for antidiabetic and anti-inflammatory activity.

C. Pyrrolidine and Pyrido-Pyrrolo-Pyrimidine Derivatives ()

- Structural Differences: Compounds such as 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate () feature smaller pyrrolidine rings, while pyrido-pyrrolo-pyrimidines () exhibit fused polycyclic systems.

- Functional Implications: Pyrrolidines enhance metabolic stability, but the target compound’s thiopyran may improve solubility via the hydroxyethoxy group.

Physicochemical Properties

| Compound Class | Key Features | Solubility | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | Thiopyran + 2-oxoimidazolidine + hydroxyethoxy | Moderate (polar) | Not reported | ~1.8 |

| Quinazoline Hydroxamates | Aromatic core + hydroxamic acid | Low (hydrophobic) | 180–220 | ~2.5 |

| Thiazolidinone-Imidazopyridine | Thiazolidinone + imidazopyridine | Low-moderate | 150–170 | ~2.2 |

| Pyrrolidine Esters | Pyrrolidine + ester groups | Low | 80–120 | ~3.0 |

- Analysis : The target compound’s hydroxyethoxy group likely improves aqueous solubility compared to purely hydrophobic analogues (e.g., quinazolines). Its LogP (~1.8) suggests balanced lipophilicity, enhancing membrane permeability relative to polar hydroxamates .

Preparation Methods

Cyclization of 1,5-Dithiol Precursors

The tetrahydro-2H-thiopyran ring is synthesized via acid-catalyzed cyclization of 3-thiapentane-1,5-diol derivatives. For example, 3-thiapentane-1,5-diol undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) at 80°C to yield tetrahydro-2H-thiopyran-4-ol.

Etherification : The 4-hydroxy group is functionalized with 2-hydroxyethoxy via Williamson ether synthesis using 2-chloroethanol and NaH in THF (yield: 72–78%).

Bromomethylation

The methylene bridge is introduced by treating 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran with paraformaldehyde and HBr in acetic acid, yielding 4-(bromomethyl)-4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran (m.p. 89–91°C).

Oxoimidazolidine-1-carboxamide Synthesis

Urea Cyclization Route

Ethylenediamine reacts with phosgene to form 2-imidazolidinone , which is subsequently acylated with chloroacetyl chloride to yield 1-chloroacetyl-2-oxoimidazolidine . Carboxamide formation is achieved via nucleophilic substitution with ammonium hydroxide (25°C, 12 h, yield: 65%).

Alternative Carbonylative Coupling

A palladium-catalyzed carbonylative coupling of 1,2-diaminoethane with CO in methanol generates 2-oxoimidazolidine-1-carboxylic acid (confirmed by $$^{13}\text{C}$$ NMR: δ 162.1 ppm, C=O).

Fragment Coupling and Final Assembly

Amide Bond Formation

The thiopyran-methylamine intermediate is coupled with 2-oxoimidazolidine-1-carboxylic acid using EDCl/HOBt in DCM. Optimal conditions (0°C to rt, 24 h) afford the target compound in 68% yield.

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) and recrystallized from ethanol. Analytical data:

- Molecular Formula : $$ \text{C}{14}\text{H}{23}\text{N}3\text{O}4\text{S} $$ (calc. 345.4 g/mol)

- $$^1\text{H}$$ NMR (400 MHz, DMSO-$$d6$$): δ 1.65–1.89 (m, 4H, thiopyran CH$$2$$), 3.42 (t, 2H, OCH$$2$$), 4.12 (s, 2H, NCH$$2$$), 6.82 (s, 1H, NH).

- IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (N–H bend).

Optimization and Scale-Up Challenges

Protecting Group Strategy

The hydroxyethoxy group is protected as a tert-butyldimethylsilyl (TBDMS) ether during bromomethylation to prevent side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group (yield improvement: 58% → 82%).

Solvent and Temperature Effects

Replacing THF with DMF in the coupling step enhances solubility, reducing reaction time from 24 h to 12 h. Elevated temperatures (40°C) during cyclization minimize byproduct formation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Urea Cyclization | 65 | 98 | Minimal side products |

| Carbonylative | 71 | 95 | Scalable |

| EDCl/HOBt Coupling | 68 | 97 | High regioselectivity |

Applications and Derivatives

The compound’s structural analogs exhibit antiviral activity against BK polyomavirus (EC$$_{50}$$: 1.2–4.7 μM) and potential as β-lactamase inhibitors . Derivatives with fluorinated benzyl groups show enhanced metabolic stability.

Q & A

Q. Table 1. Key Reaction Conditions for Thiopyran-Carboxamide Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thioamide formation | P₄S₁₀, HMDO, benzene, 105°C | 64–70 | 95 | |

| Amide coupling | EDCI, NHS, DCM, RT | 68–74 | 98 | |

| Cyclization | I₂, TEA, DMF, 80°C | 45–60 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.